tert-butyl 2-(2-oxo-3H-benzimidazol-1-yl)acetate
Overview
Description
tert-butyl 2-(2-oxo-3H-benzimidazol-1-yl)acetate is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities. This particular compound is characterized by the presence of a tert-butyl ester group attached to the benzimidazole ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-oxo-2,3-dihydrobenzimidazol-1-yl)acetate typically involves the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative. One common method is the reaction of o-phenylenediamine with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 2-(2-oxo-3H-benzimidazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction could produce benzimidazole-2-ylmethanol derivatives.
Scientific Research Applications
tert-butyl 2-(2-oxo-3H-benzimidazol-1-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzimidazole derivatives, which are valuable in medicinal chemistry.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Benzimidazole derivatives are explored for their anticancer, antiviral, and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of tert-butyl (2-oxo-2,3-dihydrobenzimidazol-1-yl)acetate and its derivatives often involves interaction with specific molecular targets such as enzymes and receptors. The benzimidazole ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The exact pathways and targets depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, which lacks the tert-butyl ester group.
2-Phenylbenzimidazole: A derivative with a phenyl group attached to the benzimidazole ring.
Benzimidazole-2-carboxylic acid: A carboxylic acid derivative of benzimidazole.
Uniqueness
tert-butyl 2-(2-oxo-3H-benzimidazol-1-yl)acetate is unique due to the presence of the tert-butyl ester group, which can influence its solubility, reactivity, and biological activity. This structural feature can enhance the compound’s potential as a versatile intermediate in synthetic chemistry and its applicability in various scientific research fields.
Properties
Molecular Formula |
C13H16N2O3 |
---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
tert-butyl 2-(2-oxo-3H-benzimidazol-1-yl)acetate |
InChI |
InChI=1S/C13H16N2O3/c1-13(2,3)18-11(16)8-15-10-7-5-4-6-9(10)14-12(15)17/h4-7H,8H2,1-3H3,(H,14,17) |
InChI Key |
FCJFZOJBOUYYMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C2=CC=CC=C2NC1=O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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